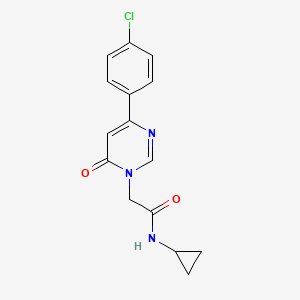
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely belonging to the class of compounds known as heterocyclic compounds . These compounds are characterized by rings that contain carbon atoms along with at least one other element. They are abundant in nature and are a crucial part of many biological and chemical systems .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For instance, pyrrole disulfides can be synthesized using β-ketothioamides and ethyl cyanoacetate as substrates .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The structure often involves various intermolecular interactions, such as hydrogen bonding and π-π interactions .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and varied. They often involve the formation or breaking of rings, addition or removal of functional groups, and other transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, solubility, and reactivity .Applications De Recherche Scientifique
Antiproliferative and Antioxidant Activities
This compound has been studied for its potential in cancer treatment due to its antiproliferative properties. It has shown promising results against certain cancer cell lines, particularly cervical cancer cells. Additionally, its antioxidant properties make it a candidate for combating oxidative stress, which is associated with various diseases, including cancer .
Pharmacological Applications
In pharmacology, derivatives of this compound have been explored for their therapeutic potential. They have been found to exhibit a range of activities, such as antimicrobial, antiviral, anticancer, anti-inflammatory, and enzyme inhibition effects. This makes them valuable scaffolds for drug development .
Agricultural Applications
Compounds similar to “2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide” have been used as plant growth regulators. They can protect plants against various stresses, including water deficit, chilling, and salinity, thereby enhancing crop yield .
Material Science Applications
In material science, the compound’s derivatives could be used in the synthesis of new materials with potential applications in biodegradable plastics, coatings, and other industrial materials. Their structural properties can be manipulated to create materials with desired characteristics .
Environmental Science Applications
Derivatives of this compound may play a role in environmental science, particularly in the bioremediation of pollutants. Their ability to interact with various environmental contaminants could be harnessed to develop more effective methods for cleaning up hazardous waste .
Biochemistry Applications
In biochemistry, the compound’s derivatives could be used to study enzyme interactions and metabolic pathways. They may serve as inhibitors or activators of certain biochemical processes, providing insights into the mechanisms of diseases and potential therapeutic targets .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c16-11-3-1-10(2-4-11)13-7-15(21)19(9-17-13)8-14(20)18-12-5-6-12/h1-4,7,9,12H,5-6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDGGROUGVDRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

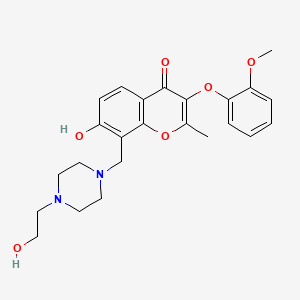
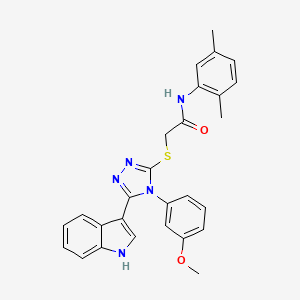
![3-(3-Methoxyphenyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyridazine](/img/structure/B2891420.png)
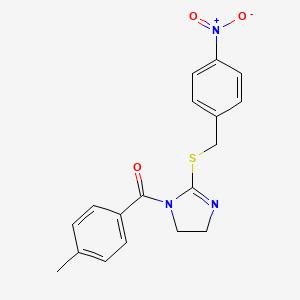
![Ethyl 1-((3-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2891424.png)
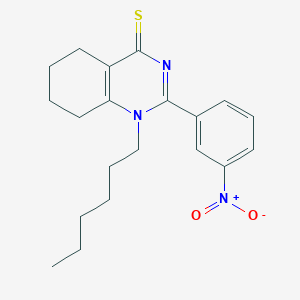

![3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid hydrochloride](/img/structure/B2891429.png)
![N-(benzo[b]thiophen-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2891430.png)
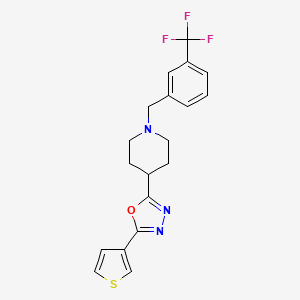
![3-Phenethyl-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2891432.png)
![3-(4-chlorophenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2891433.png)

![N-(2-chloro-6-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2891435.png)